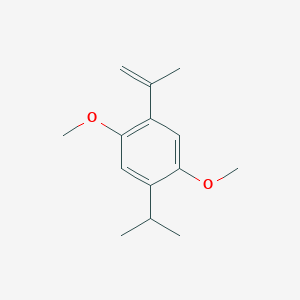
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups, isopropyl groups, and a prop-1-en-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene typically involves several steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains methoxy groups.
Addition of Prop-1-en-2-yl Group: The prop-1-en-2-yl group is introduced via a Friedel-Crafts alkylation reaction using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: Use of catalysts such as Lewis acids to facilitate the alkylation reactions.
Optimized Conditions: High temperature and pressure conditions to increase yield and efficiency.
Purification: Techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell growth, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the isopropyl and prop-1-en-2-yl groups.
2,4-Dimethoxy-1-isopropylbenzene: Lacks the prop-1-en-2-yl group.
1,4-Dimethoxy-2-(prop-1-en-2-yl)benzene: Lacks the isopropyl group.
Uniqueness
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is unique due to the combination of methoxy, isopropyl, and prop-1-en-2-yl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
875712-95-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,4-dimethoxy-2-propan-2-yl-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20O2/c1-9(2)11-7-14(16-6)12(10(3)4)8-13(11)15-5/h7-8,10H,1H2,2-6H3 |
InChI Key |
QDUWJCARXNEBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)C(=C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
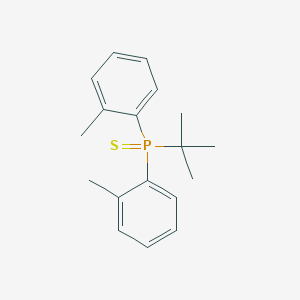
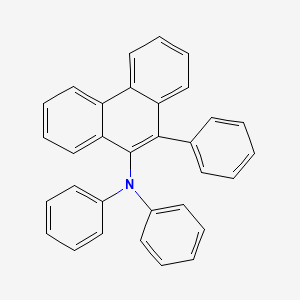
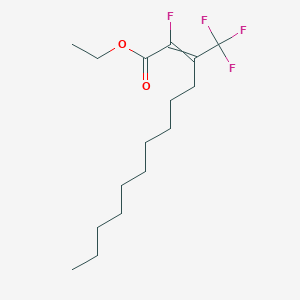

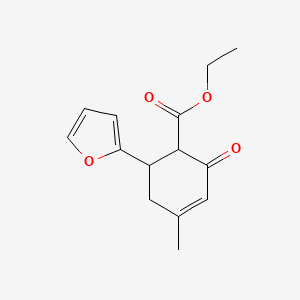
![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
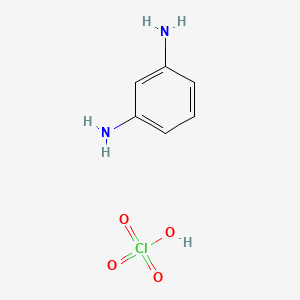
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
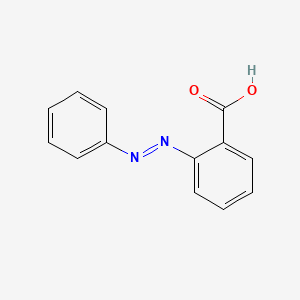
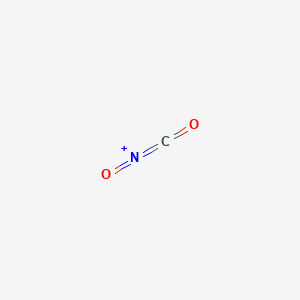
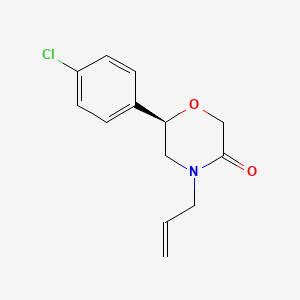
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
